3-MMC is derived from the natural stimulant cathinone, found in the khat plant. The compound is classified under the category of new psychoactive substances (NPS), which are synthetic drugs designed to mimic the effects of controlled substances. It is structurally similar to other synthetic cathinones, such as mephedrone and methcathinone, and is known for its stimulant and empathogenic effects .
The synthesis of 3-MMC typically involves several key steps:
A common synthetic route includes adding ethylmagnesium bromide to 3-methylbenzaldehyde to form a secondary alcohol, which is then oxidized and brominated before the final amination step .
The synthesis can be performed using various methods, including:
The molecular formula of 3-MMC is , with a molar mass of approximately . The compound features a chiral center at the C-2 carbon, resulting in two enantiomers: (R)-3-MMC and (S)-3-MMC. The (S) enantiomer is believed to be more pharmacologically active due to its structural similarity to cathinone .
The IUPAC name for 3-MMC is 2-(methylamino)-1-(3-methylphenyl)propan-1-one. Its structural representation can be visualized using various chemical drawing software or databases.
3-MMC participates in various chemical reactions typical of substituted cathinones:
The reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield during synthesis .
The mechanism of action for 3-MMC primarily involves its interaction with monoamine transporters. It acts as a substrate for serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. Specifically, it binds to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) and adrenergic receptors (α1A and α2A), contributing to its stimulant effects .
The hydrochloride salt form is considered water-soluble, making it suitable for both oral use and injection. The compound exhibits typical behavior associated with other synthetic cathinones in terms of stability and reactivity .
While primarily known as a recreational drug, research into synthetic cathinones like 3-MMC has potential applications in pharmacology:
Research on such compounds continues to evolve as new psychoactive substances emerge on the market, necessitating ongoing studies into their safety profiles and potential therapeutic uses .
3-Methylmethcathinone emerged directly from the dynamic "cat-and-mouse" game between illicit drug manufacturers and regulatory authorities. Following the widespread control of mephedrone (4-methylmethcathinone) across Europe in 2010–2011, 3-methylmethcathinone was first identified in Sweden in 2012 as a purpose-designed replacement [1] [2]. Its rapid proliferation exemplifies the NPS market’s adaptability:
Table 1: Historical Timeline of 3-Methylmethcathinone Emergence
| Year | Event | Region/Impact |
|---|---|---|
| 2012 | First identified in illicit drug markets | Sweden [1] [2] |
| 2013 | Dominant synthetic cathinone replacing controlled substances | Poland [1] |
| 2014 | Most prevalent synthetic cathinone reported | Slovenia [1] |
| 2020 | Seizures of 750 kg within EU | Part of 3,300 kg total synthetic cathinone seizures [3] [9] |
| 2021 | 1,500 kg seized from Indian-origin shipments alongside 3-chloromethcathinone | EU Early Warning System reports [3] |
The defining chemical feature of 3-methylmethcathinone is its status as a structural isomer of mephedrone (4-methylmethcathinone). Both share the identical molecular formula (C₁₁H₁₅NO) and core cathinone backbone (2-amino-1-phenylpropan-1-one), but differ critically in the position of the methyl substituent on the phenyl ring:
Table 2: Comparative Structural and Functional Properties of 3-MMC and 4-MMC
| Property | 3-Methylmethcathinone (3-MMC) | Mephedrone (4-MMC) |
|---|---|---|
| IUPAC Name | 2-(Methylamino)-1-(3-methylphenyl)propan-1-one hydrochloride | 2-(Methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride |
| Aromatic Substitution | Meta (position 3) | Para (position 4) |
| Key Transporter Activity | High NET/DAT substrate potency; Moderate SERT release [2] [6] | Balanced DAT/SERT substrate activity [6] |
| 5-HT₂A Receptor Activity | Inactive [2] | Active agonist [6] |
| Typical Form | White/off-white crystalline or powder; Licorice-like odor [1] | White powder; Characteristic odor [1] |
The regulatory history of 3-methylmethcathinone illustrates the challenges of controlling structurally adaptable NPS through existing legislative frameworks. Initial reliance on analogue-specific scheduling proved inadequate, prompting broader legislative innovations:
Table 3: Key Milestones in Global Regulation of 3-Methylmethcathinone
| Year | Regulatory Action | Jurisdiction/Agency |
|---|---|---|
| 2010 | Generic cathinone legislation enacted | United Kingdom [7] |
| 2012 | Early national controls initiated | Sweden, Poland, others [1] |
| 2015 | Explicit scheduling | China [2] |
| 2021 | EMCDDA risk assessment (27 fatalities documented) | European Union [3] |
| 2022 | Control measures adopted by European Commission | European Union [3] |
| 2023 | Placement into Schedule II of 1971 UN Convention | United Nations (UNODC) [2] [3] |
| 2023 | Positional isomer control (relative to mephedrone) | United States [2] |
| 2024 | Narcotic status granted | India [2] |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: